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alpha-Angelica lactone

Flavor Chemistry Fragrance Formulation Organoleptic Analysis

Alpha-Angelica lactone (α-AL) is a five-membered unsaturated γ-lactone, formally designated 5-methyl-2(3H)-furanone, with the molecular formula C₅H₆O₂ and a molecular weight of 98.10 g/mol. It is a naturally occurring butenolide found in various plant sources, including Angelica archangelica, and is industrially produced via the dehydration of levulinic acid or isolated from natural sources.

Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
CAS No. 591-12-8
Cat. No. B190580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Angelica lactone
CAS591-12-8
Synonymsalpha-angelicalactone
angelica lactone
angelica lactone, (alpha)-isomer
angelica lactone, (beta)-isome
Molecular FormulaC5H6O2
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESCC1=CCC(=O)O1
InChIInChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3
InChIKeyQOTQFLOTGBBMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, slightly soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Angelica Lactone (CAS 591-12-8): Technical Baseline and Procurement Overview for Industrial and Scientific Users


Alpha-Angelica lactone (α-AL) is a five-membered unsaturated γ-lactone, formally designated 5-methyl-2(3H)-furanone, with the molecular formula C₅H₆O₂ and a molecular weight of 98.10 g/mol . It is a naturally occurring butenolide found in various plant sources, including Angelica archangelica, and is industrially produced via the dehydration of levulinic acid or isolated from natural sources [1]. The compound is characterized by an endocyclic carbon-carbon double bond conjugated with a lactone carbonyl, rendering it a vinylogous nucleophile capable of electrophilic trapping at the γ-carbon position [2]. At ambient temperature, α-AL is a clear, light to dark yellow liquid with a density of 1.092 g/mL at 25 °C, a refractive index of n20/D 1.448, and a boiling point of 55-56 °C at 12 mmHg . Its primary established commercial applications reside in the flavor and fragrance industry, where it is valued for its sweet, herbaceous aroma with creamy, coconut, vanilla, and tobacco nuances [3], as well as in synthetic chemistry as a renewable platform chemical for producing chiral δ-amino butenolide derivatives, γ-valerolactone, and functionalized polymers [2][4].

Why Generic Substitution of Alpha-Angelica Lactone Fails in Scientific and Industrial Applications


The direct substitution of alpha-angelica lactone (α-AL) with its closest analogs — notably beta/gamma-angelica lactone (CAS 591-11-7), gamma-valerolactone (CAS 108-29-2), or methyl levulinate (CAS 624-45-3) — is not feasible without altering the performance characteristics of the final formulation or synthetic outcome. This is due to fundamental differences in molecular structure that dictate distinct organoleptic profiles, chemical reactivity, and tautomeric behavior. α-AL contains an endocyclic carbon-carbon double bond conjugated to the lactone carbonyl (α,β-unsaturated system), which confers its characteristic electrophilic reactivity at the γ-carbon and a sensory profile dominated by sweet, tobacco, and creamy notes [1]. In contrast, gamma-valerolactone is the fully saturated analog lacking the conjugated double bond, which eliminates the vinylogous nucleophilicity and shifts the odor profile toward seedy, woody, and nutty facets [2]. Beta/gamma-angelica lactone is a structural tautomer of α-AL with the double bond in a different ring position (exocyclic), resulting in a distinct aroma described as sweet and fruity rather than tobacco-herbaceous . Methyl levulinate is an open-chain ester rather than a cyclic lactone, with a mild caramelic aroma and different physical properties [3]. Furthermore, α-AL is subject to dynamic tautomerization with its beta and gamma isomers under certain conditions, meaning that the isomeric composition can drift over time, directly impacting sensory consistency and synthetic reproducibility unless properly specified and controlled [4]. The evidence below quantifies these critical differentiators that procurement and R&D professionals must consider.

Alpha-Angelica Lactone (CAS 591-12-8): Product-Specific Quantitative Evidence Guide for Procurement and Selection


Distinct Organoleptic Signature of Alpha-Angelica Lactone Relative to Structurally Similar Lactones

Alpha-angelica lactone (α-AL) exhibits a distinct organoleptic profile that differs fundamentally from its closest structural analogs. Its primary descriptors are sweet, herbaceous, creamy, coconut, vanilla, and tobacco, with a sweet tobacco character [1]. In contrast, gamma-valerolactone (the fully saturated analog) is described as sweet, creamy, brown, nutty, vanillin-like, with seedy and woody notes [2]. Beta/gamma-angelica lactone (the tautomeric isomer) is characterized by a sweet, fruity aroma, often associated with flavors in various food products . This sensory differentiation is critical for flavor and fragrance formulators, as substitution would alter the aromatic profile of the finished product. Alpha-AL's unique sweet tobacco and creamy coconut notes are not fully replicated by any single comparator lactone.

Flavor Chemistry Fragrance Formulation Organoleptic Analysis

Reversible Tautomerization of Alpha-Angelica Lactone as a Quality Control and Storage Stability Differentiator

Alpha-angelica lactone (α-AL) exists in a dynamic tautomeric equilibrium with its beta and gamma isomers. This is a reversible interconversion under certain conditions (e.g., in solution or upon storage) [1]. This property is a critical differentiator from structurally similar but stable lactones like gamma-valerolactone and methyl levulinate, which do not exhibit this isomerization. The isomeric composition of a sample of α-AL can drift over time, directly impacting its organoleptic properties and synthetic utility. This necessitates rigorous specification of isomer purity and sum of isomers at the time of procurement and careful control of storage conditions to prevent drift. Vendors may specify alpha-AL content, with some products labeled as 'sum of isomers' (e.g., ≥90% sum of isomers) , reflecting the inherent tautomeric nature of the compound. For applications requiring a specific isomeric form for consistent reactivity or aroma, this tautomerization is a crucial parameter to monitor and control, distinguishing α-AL from its more stable analogs.

Chemical Stability Tautomerism Quality Assurance Isomer Purity

Chemopreventive Mechanism of Alpha-Angelica Lactone via Selective Enhancement of Detoxification Enzymes

Alpha-angelica lactone (α-AL) has been identified as a naturally occurring anticarcinogen that exerts strong chemoprotective effects through the selective enhancement of Phase II detoxification enzymes, specifically glutathione S-transferase (GST) and UDP-glucuronosyltransferase (UGT) [1]. This is a specific and potentially unique mechanism of action among simple lactones. While other lactones (e.g., gamma-valerolactone, gamma-heptalactone) have been shown to induce DNA damage at high concentrations, α-AL demonstrates a protective role by upregulating these detoxification pathways [2]. In vitro studies indicate that preincubation of α-AL with recombinant paraoxonase 1 (rPON1) decreases cellular DNA damage by approximately 40% compared to cells treated without this preincubation, suggesting a role for metabolic activation or interaction in its protective effect [2]. This selective enzyme enhancement profile differentiates α-AL from other lactones that may lack this specific chemoprotective activity or exhibit different toxicological profiles, making it a compound of interest for research into chemoprevention and toxicology.

Chemoprevention Detoxification Enzymes Glutathione S-Transferase UDP-Glucuronosyltransferase

Reactivity Profile of Alpha-Angelica Lactone as a Vinylogous Nucleophile and Renewable Platform Chemical

Alpha-angelica lactone (α-AL) possesses a unique reactivity profile due to its α,β-unsaturated lactone structure, which allows it to act as a vinylogous nucleophile and undergo electrophilic trapping at the γ-carbon [1]. This reactivity is a direct consequence of the conjugated double bond system, which is absent in the fully saturated analog gamma-valerolactone. α-AL can be used to generate chiral δ-amino γ,γ-disubstituted butenolide carbonyl derivatives, a synthetic transformation not accessible with gamma-valerolactone [1]. Furthermore, α-AL is a key platform chemical in the bio-based economy. It can be hydrogenated to γ-valerolactone (a valuable solvent and fuel additive) using specific catalysts [2], or converted to levulinic acid esters [3]. Recent patents highlight the use of functionalized α-angelica lactones (XOMALs) as reactive components in curable epoxy resin compositions, where the α-AL core provides a reactive handle for crosslinking [4]. This versatility in downstream transformations is a direct function of the α-AL structure and is a key differentiator for those sourcing renewable chemical building blocks.

Green Chemistry Synthetic Methodology Renewable Feedstocks Vinylogous Nucleophile

Regulatory and Safety Benchmarking: Alpha-Angelica Lactone GRAS Status and Acute Toxicity Profile

Alpha-angelica lactone (α-AL) has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered to be of 'no safety concern at current levels of intake when used as a flavouring agent' [1]. It holds FEMA GRAS (Generally Recognized as Safe) status (FEMA No. 3293) and is permitted for use as a flavoring agent in food products in the US [1]. Its acute oral toxicity in rats (LD50) is reported as 2800-3900 mg/kg [2]. This compares favorably to, or is in a similar range as, the LD50 values of other common lactones and flavor compounds. The established GRAS status and defined safety profile provide a clear regulatory pathway for use in food and flavor applications, which is a key differentiator for procurement in these industries compared to less well-characterized or unapproved analogs.

Regulatory Compliance GRAS Status Acute Toxicity Flavor Safety

Physical Property Differentiation: Volatility and Boiling Point of Alpha-Angelica Lactone vs. Open-Chain Analogs

Alpha-angelica lactone (α-AL) exhibits physical properties distinct from its open-chain ester analogs, which influence its handling, formulation, and application. α-AL has a boiling point of 55-56 °C at 12 mmHg (249.4 °C at 760 mmHg) and a density of 1.092 g/mL at 25 °C . In contrast, the open-chain analog methyl levulinate (CAS 624-45-3) has a significantly higher boiling point of 193-195 °C at atmospheric pressure and a lower density [1]. This difference in volatility arises from the cyclic lactone structure of α-AL versus the open-chain ester structure of methyl levulinate. For applications requiring a volatile flavor or fragrance ingredient, the higher volatility of α-AL is a critical advantage. For synthetic applications, the lower boiling point may simplify purification by distillation under reduced pressure. These physical property differences are fundamental to the compound's identity and must be considered when selecting between lactone and ester forms for a specific industrial process or formulation.

Physical Chemistry Volatility Formulation Science Process Engineering

Alpha-Angelica Lactone (CAS 591-12-8): Best-Fit Research and Industrial Application Scenarios Based on Evidenced Differentiation


Flavor and Fragrance Formulation Requiring Sweet Tobacco, Creamy, and Coconut Nuances

Procurement of alpha-angelica lactone is specifically warranted when the target organoleptic profile demands the unique combination of sweet, herbaceous, creamy, coconut, vanilla, and tobacco notes that α-AL provides [1]. As detailed in Evidence Item 1, this sensory signature is not fully replicated by structurally similar lactones such as gamma-valerolactone (which is more nutty and woody) or beta-angelica lactone (which is more fruity). Therefore, α-AL is the preferred ingredient for creating or enhancing specific flavor profiles in applications like coffee flavoring systems, coconut and vanilla compositions, tobacco flavorings, and certain oral care products. Substitution with another lactone would require significant reformulation and would likely alter the intended aromatic character. The natural grade of α-AL (sum of isomers ≥90%) is often specified for these applications to meet regulatory and consumer expectations .

Research into Chemoprevention and Phase II Detoxification Enzyme Modulation

Alpha-angelica lactone is the compound of choice for research focused on the selective enhancement of Phase II detoxification enzymes, specifically glutathione S-transferase (GST) and UDP-glucuronosyltransferase (UGT) [2]. As evidenced in Evidence Item 3, this chemoprotective mechanism is a specific and potentially unique property of α-AL among simple lactones. In vitro studies showing a ~40% reduction in DNA damage with rPON1 preincubation further support its use as a model compound in toxicology and cancer prevention research [3]. Sourcing high-purity α-AL is essential for these mechanistic studies to avoid confounding effects from other lactone isomers or impurities.

Synthesis of Chiral δ-Amino Butenolide Derivatives and Functionalized Polymers

For synthetic chemists and process engineers developing renewable platform chemicals or novel materials, alpha-angelica lactone is the required starting material for transformations that exploit its vinylogous nucleophilicity and electrophilic trapping at the γ-carbon [4]. As established in Evidence Item 4, this reactivity is a direct consequence of the α,β-unsaturated lactone structure and is absent in saturated analogs like gamma-valerolactone. α-AL enables the synthesis of chiral δ-amino γ,γ-disubstituted butenolide carbonyl derivatives, a class of compounds with potential pharmaceutical relevance [4]. Furthermore, recent patents describe the use of functionalized α-AL (XOMALs) in curable epoxy resin compositions, highlighting its value as a reactive monomer derived from renewable feedstocks [5]. Procurement for these applications should specify a purity suitable for chemical synthesis (e.g., ≥98%).

Applications Requiring a Volatile, GRAS-Approved Lactone Flavoring Agent

Alpha-angelica lactone is the appropriate procurement choice for applications that require both a volatile flavor/fragrance compound and a well-established regulatory safety profile. As shown in Evidence Item 5, α-AL has a boiling point of 55-56 °C at 12 mmHg, making it significantly more volatile than open-chain ester analogs like methyl levulinate (b.p. 193-195 °C at 760 mmHg) [6]. This higher volatility makes it suitable for use as a top note in fragrance compositions or for applications where rapid evaporation is desired. Crucially, its status as a JECFA-evaluated compound with 'no safety concern at current levels of intake' and FEMA GRAS designation (No. 3293) provides the necessary regulatory documentation for use in food and beverage products [7]. This combination of physical property and regulatory clearance makes α-AL the preferred lactone for many commercial flavor formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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